N-(3,3-diphenylpropyl)-2-ethoxybenzamide
Description
N-(3,3-Diphenylpropyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a diphenylpropylamine side chain attached to a 2-ethoxybenzamide core.
The compound’s synthesis typically involves coupling a substituted benzoyl chloride with a diphenylpropylamine precursor under reflux conditions, as seen in analogous reactions (e.g., Scheme 5 in ). Characterization methods include NMR, IR, and mass spectrometry, with structural confirmation via X-ray crystallography in related compounds .
Properties
Molecular Formula |
C24H25NO2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C24H25NO2/c1-2-27-23-16-10-9-15-22(23)24(26)25-18-17-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,21H,2,17-18H2,1H3,(H,25,26) |
InChI Key |
BQJZDOWGEXBEJH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Meta-substituted analogs may exhibit altered steric interactions in biological targets. Replacement of benzamide with quinazolinamine (SoRI-20041) shifts activity toward dopamine transporter (DAT) modulation, highlighting the importance of heterocyclic cores in target specificity .
Diphenylpropyl Chain :
- The diphenylpropyl group is a conserved feature in several analogs, suggesting its role in enhancing lipophilicity and membrane permeability. This moiety is critical in DAT allosteric modulators (e.g., SoRI-20041), where it may stabilize ligand-receptor interactions .
Functional Group Modifications :
- Hydroxyl vs. Ethoxy : The 4-hydroxyphenylacetamide analog () introduces a polar group, likely affecting solubility and metabolic pathways compared to the ethoxy variant.
- Acetamide Linkers : Compounds with acetamide linkers (e.g., 40005 in ) may serve as prodrugs or intermediates, enabling further functionalization.
Pharmacological Implications
The ethoxy group may reduce metabolic degradation compared to hydroxylated analogs, enhancing bioavailability.
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